
4-Bromo-3-isopropyl-1H-indazole
Overview
Description
4-Bromo-3-isopropyl-1H-indazole is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of 1H-indazole has been explored through various routes . A common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of this compound is made up of a heterocyclic structure composed of benzene and pyrazole rings . The molecular formula is C10H11BrN2 .Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Scientific Research Applications
Corrosion Inhibition
Indazole derivatives, including those with bromo substitutions, have been investigated for their corrosion inhibition properties. For instance, heterocyclic diazoles like indazole have shown effectiveness as corrosion inhibitors of iron in acidic conditions due to their ability to decrease corrosion current and increase charge-transfer resistance (Babić-Samardžija et al., 2005). These compounds' structural and electronic parameters significantly influence their inhibitive performance, as evidenced by computational methodologies and surface analysis techniques like XPS and vertical scanning interferometry.
Click Chemistry in Drug Discovery
The application of click chemistry, where indazole derivatives can be participants, is significant in drug discovery. Click chemistry utilizes reliable chemical transformations, including the copper-(I)-catalyzed 1,2,3-triazole formation, which features indazole derivatives due to their high dependability, specificity, and bio-compatibility. The triazole products, often generated from reactions involving indazole derivatives, engage biological targets through various interactions, highlighting their utility in medicinal chemistry and drug development (Kolb & Sharpless, 2003).
Surface Chemistry and Material Science
Indazoles have been studied for their surface adsorption properties, which are crucial in material science and corrosion protection. Triazole Schiff bases related to indazole structures have been assessed for their adsorption on mild steel surfaces, demonstrating the relationship between molecular structure and inhibition efficiency. Quantum chemical calculations support these findings, offering insights into the electronic factors that contribute to their performance as corrosion inhibitors (Chaitra, Mohana, & Tandon, 2015).
Medicinal Chemistry and Bromodomain Ligands
The exploration of indazole derivatives in medicinal chemistry, particularly as bromodomain ligands, is notable. These compounds, by mimicking acetyl-lysine, can disrupt protein-protein interactions involved in epigenetic regulation, showcasing their potential in the development of therapeutics targeting gene transcription regulation mechanisms (Hewings et al., 2011).
Novel Synthetic Methods
Research has also focused on developing novel synthetic methods for indazole derivatives, including 4-Bromo-3-isopropyl-1H-indazole. Techniques such as ultrasound-assisted bromination have been applied to indazoles, demonstrating efficient site-specific bromination and highlighting the utility of these methods in preparing pharmaceutically relevant intermediates (Ying et al., 2022).
Safety and Hazards
4-Bromo-3-isopropyl-1H-indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
4-Bromo-3-isopropyl-1H-indazole is a pharmaceutical intermediate that can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is often associated with cancer .
Mode of Action
It’s known that inhibitors of the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways typically work by binding to specific proteins in these pathways, preventing their activation and subsequent signal transduction . This can lead to the inhibition of cell growth and proliferation.
Biochemical Pathways
The RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways are key biochemical pathways involved in cell growth, proliferation, and survival . By inhibiting these pathways, this compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth.
Result of Action
The result of the action of this compound would be the inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . This could potentially lead to the inhibition of cancer cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
4-Bromo-3-isopropyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular responses and downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity . These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it can exert its effects on metabolic and detoxification processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
properties
IUPAC Name |
4-bromo-3-propan-2-yl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVOZFTCDGRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699239 | |
| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
693285-71-1 | |
| Record name | 4-Bromo-3-(1-methylethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



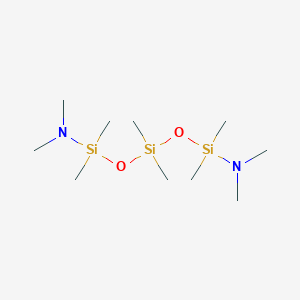
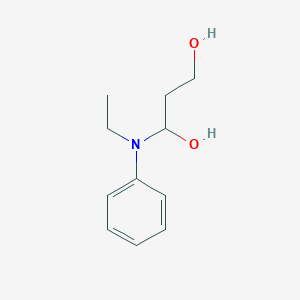


![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)

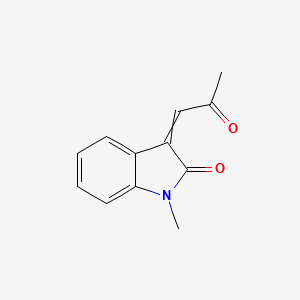


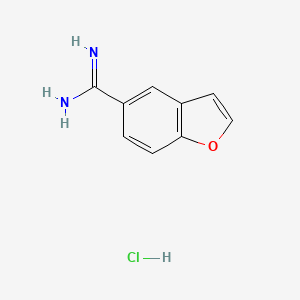
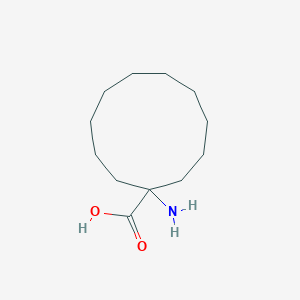

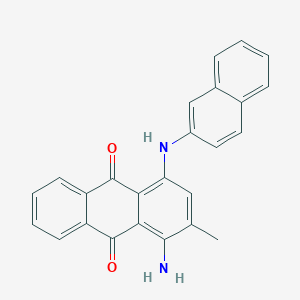
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl phenylacetate](/img/structure/B1504572.png)